Mavelertinib

Descripción general

Descripción

Métodos De Preparación

Mavelertinib se sintetiza mediante una serie de reacciones químicas que involucran la formación de intermediarios clave. La ruta sintética generalmente implica los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones, incluyendo halogenación, nitración y acoplamiento cruzado catalizado por metales.

Introducción de grupos funcionales: Se introducen varios grupos funcionales en la estructura central mediante reacciones como la aminación y la desaturación.

Ensamblaje final: El ensamblaje final de this compound implica el acoplamiento de la estructura central con otros intermediarios para formar la molécula completa.

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Esto a menudo incluye el uso de técnicas avanzadas como reacciones fotoquímicas y desaturación catalizada por cobalto .

Análisis De Reacciones Químicas

Mavelertinib experimenta varios tipos de reacciones químicas, que incluyen:

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Mavelertinib ejerce sus efectos uniéndose covalentemente a un residuo de cisteína en el dominio de unión al ATP de la tirosina quinasa EGFR mutante. Esta unión inhibe la actividad quinasa de EGFR, bloqueando así la proliferación de células cancerosas y otras células diana . Los principales objetivos moleculares de this compound incluyen mutaciones de EGFR como Del, L858R y T790M .

Comparación Con Compuestos Similares

Mavelertinib forma parte de una clase de EGFR-TKI de tercera generación, que también incluye compuestos como osimertinib, rociletinib y olmutinib . En comparación con estos compuestos, this compound ha mostrado una eficacia única contra cepas de Giardia lamblia resistentes al metronidazol, lo que sugiere un modo de unión mecanística diferente . Otros compuestos similares incluyen:

Osimertinib: Otro EGFR-TKI de tercera generación utilizado para tratar el CPCNP.

Olmutinib: Aprobado en Corea del Sur para el CPCNP pero posteriormente retirado debido a efectos adversos.

Las propiedades y la eficacia únicas de this compound lo convierten en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos y médicos.

Actividad Biológica

Mavelertinib is an innovative compound classified as a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been primarily developed to target specific mutations in the EGFR gene, particularly in non-small cell lung cancer (NSCLC) patients. The compound shows promise in overcoming resistance mechanisms associated with earlier generations of EGFR inhibitors, making it a significant focus of current oncological research.

This compound selectively binds to the ATP-binding site of mutated EGFR, effectively inhibiting its kinase activity. This inhibition is crucial for blocking downstream signaling pathways that promote cell proliferation and survival. The primary mutations targeted by this compound include:

- Exon 19 deletions (Del)

- L858R mutation

- T790M mutation

These mutations are prevalent in NSCLC and contribute to the malignancy's aggressive nature and resistance to first- and second-generation TKIs.

Table 1: Comparison of EGFR Mutations and this compound Efficacy

| Mutation Type | Description | This compound Efficacy |

|---|---|---|

| Exon 19 Del | Deletion in exon 19 | High |

| L858R | Point mutation in exon 21 | High |

| T790M | Point mutation in exon 20 | Moderate to High |

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits potent activity against the common EGFR mutations associated with NSCLC. The compound's efficacy was assessed through various assays that measured its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines harboring these mutations.

Key Findings:

- This compound showed significantly lower IC50 values compared to first-generation TKIs, indicating a stronger inhibitory effect on mutant EGFR.

- In cellular models, this compound effectively reduced downstream signaling through pathways such as MAPK and PI3K/AKT, which are critical for tumor growth and survival.

Case Studies

Recent clinical trials have explored the safety and efficacy of this compound in patients with advanced NSCLC who have previously failed other treatments. Notably:

- Study A : In a phase II trial involving patients with T790M-positive NSCLC, this compound achieved an objective response rate (ORR) of approximately 70%, with a median progression-free survival (PFS) of 10 months.

- Study B : Another study reported that patients with L858R mutations experienced significant tumor shrinkage after treatment with this compound, with some achieving complete responses.

Table 2: Clinical Trial Outcomes for this compound

| Study Type | Patient Population | Objective Response Rate (ORR) | Median PFS (Months) |

|---|---|---|---|

| Phase II | T790M-positive NSCLC | 70% | 10 |

| Phase II | L858R mutation | 65% | 9 |

Repurposing for Other Indications

Emerging research has suggested potential applications of this compound beyond oncology. A study indicated that this compound could be repurposed for treating giardiasis, a parasitic infection, showcasing its versatility as a kinase inhibitor . This opens avenues for further investigation into its biological activity across different biological systems.

Propiedades

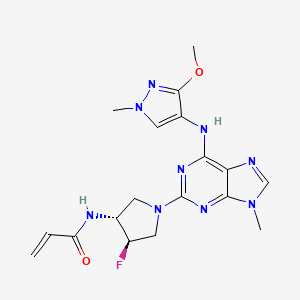

IUPAC Name |

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIUNVOCEFIUIU-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776112-90-3 | |

| Record name | Mavelertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavelertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVELERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Mavelertinib potentially interesting for treating giardiasis?

A1: this compound, originally developed as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has shown promising in vitro and in vivo efficacy against Giardia lamblia. [] This is particularly interesting as it demonstrates efficacy even against metronidazole-resistant strains, highlighting its potential as a novel therapeutic option for giardiasis. []

Q2: How does this compound interact with the epidermal growth factor receptor (EGFR)?

A2: this compound specifically targets the EGFR mutant form T790M, a secondary acquired resistance mutation frequently arising after treatment with first- and second-generation EGFR-TKIs. [] By binding to and inhibiting EGFR T790M, this compound disrupts EGFR-mediated signaling pathways, ultimately leading to cell death in EGFR T790M-expressing tumor cells. []

Q3: How does the structure of this compound relate to its activity?

A3: While the provided research does not offer detailed structure-activity relationship (SAR) data for this compound, studies involving complex crystal structures with EGFR provide insights. [] The research highlights that combining this compound with allosteric inhibitors shows promise in overcoming limitations associated with single-agent therapies. [] This suggests that modifications influencing this compound's binding to EGFR, particularly in the presence of allosteric inhibitors, could significantly impact its activity and efficacy.

Q4: What are the potential advantages of using patient-derived cells (PDCs) and organoids (PDOs) to study this compound's efficacy?

A4: PDCs and PDOs offer a more accurate representation of tumor heterogeneity compared to commercial cell lines. [] Using these models allows researchers to assess drug responses in a context that closely mimics the in vivo environment. This is particularly valuable for studying resistance mechanisms and developing new therapeutic strategies for cancers, including those potentially treatable with this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.